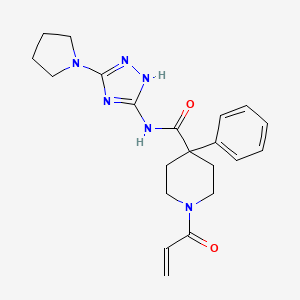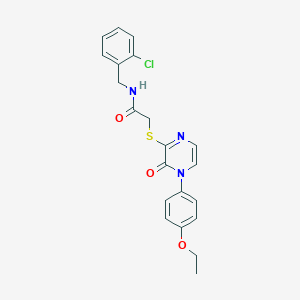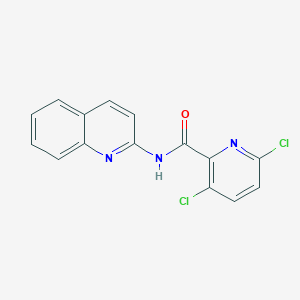
4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl group, a prop-2-enoyl group, a pyrrolidin-1-yl group, a 1H-1,2,4-triazol-5-yl group, and a piperidine-4-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its various functional groups and rings. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The 1H-1,2,4-triazol-5-yl group is a five-membered ring with three nitrogen atoms . The spatial orientation of these groups and their substituents can greatly influence the compound’s biological activity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups and ring structures. For example, the pyrrolidine ring can undergo various reactions, including ring-opening reactions . The 1,2,4-triazole ring can participate in nucleophilic substitution reactions . The exact reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of polar groups like the carboxamide group could increase the compound’s solubility in polar solvents . The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would provide information about its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The compound “4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide” could be a subject of future research due to its complex structure and potential biological activity. Future studies could explore its synthesis, properties, and potential applications in more detail .
properties
IUPAC Name |
4-phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-2-17(28)26-14-10-21(11-15-26,16-8-4-3-5-9-16)18(29)22-19-23-20(25-24-19)27-12-6-7-13-27/h2-5,8-9H,1,6-7,10-15H2,(H2,22,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGNTFLOBXGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3=NC(=NN3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)

![Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2618434.png)


![4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2618441.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2618444.png)


![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)
